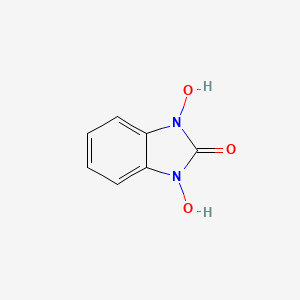

1,3-Dihydroxybenzimidazol-2-one

Description

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

1,3-dihydroxybenzimidazol-2-one |

InChI |

InChI=1S/C7H6N2O3/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,11-12H |

InChI Key |

MVYNLSRYRQAPAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N(C(=O)N2O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N2O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Dihydroxybenzimidazol-2-one

Executive Summary

1,3-Dihydroxybenzimidazol-2-one (1,3-DHBI) represents a specialized scaffold in medicinal chemistry, distinct from its ubiquitous parent compound, 1,3-dihydrobenzimidazol-2-one. Characterized by the cyclic N,N'-dihydroxyurea moiety, this molecule possesses unique electronic and chelating properties. It serves as a potent bidentate ligand for metalloenzymes and acts as a bioisostere for hydroxamic acids in inhibitor design.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of 1,3-DHBI. Unlike standard benzimidazolone syntheses, this route addresses the specific challenge of preserving the labile N-O bonds during cyclization.

Synthetic Strategy & Retrosynthesis

Retrosynthetic Analysis

The construction of the this compound core requires the installation of a carbonyl bridge between two nitrogen atoms that are already in the oxidation state of hydroxylamines.

-

Disconnection: The C2 carbonyl carbon is the electrophilic synthon (from phosgene equivalents).

-

Nucleophilic Synthon: 1,2-Bis(hydroxylamino)benzene.

-

Precursor: o-Benzoquinone dioxime (stable, commercially available) or o-Dinitrobenzene.

Mechanistic Pathway

The synthesis relies on the reduction of o-benzoquinone dioxime to the transient 1,2-bis(hydroxylamino)benzene, followed by an immediate in situ cyclization with a carbonyl donor.

Critical Control Point: 1,2-Bis(hydroxylamino)benzene is highly unstable and prone to oxidation back to the dioxime or dehydration to benzofurazan. The cyclization step must be kinetically favored over these degradation pathways.

Figure 1: Retrosynthetic logic flow from the target cyclic hydroxamic acid to the stable dioxime precursor.

Detailed Experimental Protocol

Materials & Reagents[1][2]

-

Precursor: o-Benzoquinone dioxime (CAS: 105-11-3).

-

Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) (Preferred for bench safety) or Triphosgene.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Reducing Agent: Sodium borohydride (NaBH₄) or Hydrogen/Pd-C (careful control required).

Step-by-Step Methodology

Safety Note: This protocol involves the generation of reactive intermediates. All operations must be performed in a fume hood. If using Triphosgene, be aware it generates phosgene gas upon decomposition.

Phase 1: Generation of 1,2-Bis(hydroxylamino)benzene

Note: This intermediate is generated in situ to prevent oxidation.

-

Dissolution: In a flame-dried 250 mL round-bottom flask under Argon, dissolve o-benzoquinone dioxime (1.38 g, 10 mmol) in anhydrous THF (50 mL).

-

Reduction: Cool the solution to 0°C. Add NaBH₄ (0.76 g, 20 mmol) in small portions. Stir for 30 minutes until the characteristic yellow color of the dioxime fades, indicating reduction to the bis-hydroxylamine.

-

Checkpoint: The solution should turn pale or colorless.

-

Phase 2: Cyclization

-

Addition of CDI: To the reaction mixture at 0°C, add 1,1'-Carbonyldiimidazole (CDI) (1.95 g, 12 mmol) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Observation: A precipitate (imidazole salts and product) may begin to form.

-

-

Quenching: Carefully quench the reaction with 1N HCl (20 mL) to destroy excess hydride and CDI. The pH should be adjusted to ~2-3 to protonate the product (which is acidic).

Phase 3: Isolation and Purification

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure to yield a crude off-white solid.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain this compound as white needles.

Figure 2: Operational workflow for the synthesis of 1,3-DHBI.

Characterization & Validation

To ensure the integrity of the 1,3-dihydroxy substitution (and not the mono-hydroxy or deoxygenated variants), the following data profile must be met.

Spectroscopic Data Profile

| Technique | Parameter | Expected Value/Observation | Structural Interpretation |

| ¹H NMR | Chemical Shift | δ 10.5-11.5 ppm (s, 2H, broad) | N-OH protons . Exchangeable with D₂O. High shift due to acidity. |

| Chemical Shift | δ 7.1-7.3 ppm (m, 4H) | Aromatic protons.[3] AA'BB' symmetry indicates N,N'-substitution. | |

| ¹³C NMR | Carbonyl | δ ~155-160 ppm | Urea carbonyl carbon. |

| Aromatic | Two signals (symmetric) | Indicates C2 symmetry of the molecule. | |

| FT-IR | Stretch | 3200-3400 cm⁻¹ (Broad) | O-H stretch (Hydrogen bonded). |

| Stretch | 1700-1720 cm⁻¹ (Strong) | C=O stretch (Cyclic urea). | |

| HRMS | m/z | 167.0451 [M+H]⁺ | Calculated for C₇H₆N₂O₃. |

Physical Properties & Acidity

-

Appearance: White to off-white crystalline solid.

-

pKa: ~6.5 - 7.0.[6]

-

Significance: 1,3-DHBI is significantly more acidic than benzimidazol-2-one (pKa ~12) due to the inductive effect of the hydroxyl groups and the resonance stabilization of the N-O⁻ anion. This acidity allows it to form salts with mild bases.

-

Tautomerism

Unlike the parent benzimidazolone, which exists primarily in the keto form, 1,3-DHBI can theoretically access N-oxide tautomers, but the 1,3-dihydroxy-2-oxo form is the dominant species in solution and solid state, stabilized by intermolecular hydrogen bonding.

Applications in Drug Development[8]

Metalloenzyme Inhibition

The N,N'-dihydroxyurea motif acts as a bidentate ligand. It coordinates to metal centers (e.g., Zn²⁺, Fe³⁺) in metalloenzymes such as:

-

Lipoxygenase (LOX): Chelation of the active site iron.

-

Matrix Metalloproteinases (MMPs): Zinc chelation.

Bioisostere Strategy

1,3-DHBI serves as a cyclic, conformationally constrained bioisostere for:

-

Hydroxamic Acids: Improving metabolic stability (resistance to hydrolysis).

-

Catechols: Mimicking the hydrogen-bonding donor/acceptor pattern without the redox liability of catechols.

References

-

Cooley, J. H., et al. "Amine Oxide Rearrangements. Reaction of o-Benzoquinone Dioxime with Phenyl Isocyanate." Journal of Organic Chemistry, vol. 25, no. 10, 1960, pp. 1734–1736. Link

-

Zinner, G., & Deucker, W. "Hydroxylamine derivatives. IV. 1,3-Dihydroxybenzimidazol-2-ones."[4][7] Archiv der Pharmazie, vol. 294, 1961, pp. 370-376. Link

-

Katritzky, A. R. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Section on Benzimidazolones and N-oxides). Link

-

Marabello, D., et al. "o-Benzoquinone dioxime." Acta Crystallographica Section E, vol. 66, no. 11, 2010, o2735. Link (Provides structural data on the precursor).

-

Sigma-Aldrich. "Carbonyl diimidazole (CDI) Reagent Guide." Link

Sources

- 1. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Bis(hydroxymethyl)benzimidazolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Dihydroxybenzaldehyde(24677-78-9) 1H NMR [m.chemicalbook.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Advanced One-Pot Synthesis of 1,3-Dihydroxybenzimidazol-2-one Scaffolds

This guide details the advanced one-pot synthesis of 1,3-dihydroxybenzimidazol-2-one (and its tautomeric 2H-benzimidazole 1,3-dioxide) derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for HCV NS5B polymerase inhibitors and antimicrobial agents, due to its unique hydrogen-bonding capability and redox properties.

Executive Summary & Strategic Rationale

The synthesis of this compound (also referred to as 2H-benzimidazole 1,3-dioxide ) presents a unique challenge: introducing oxygen functionality on both nitrogen atoms while simultaneously constructing the cyclic urea core. Traditional multi-step methods involving the oxidation of benzimidazolones or the cyclization of o-hydroxylamino anilines are low-yielding and operationally burdensome.

The superior "Beirut Reaction" variant utilizes Benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) as a "masked" o-dinitrosobenzene. This method allows for a rapid, atom-economic, one-pot condensation with formaldehyde (or formaldehyde equivalents) to yield the target 1,3-dioxide scaffold.

Key Advantages:

-

Atom Economy: 100% atom mapping from precursors to product.

-

Safety: Avoids the isolation of potentially explosive o-dinitroso intermediates.

-

Scalability: Reaction proceeds under mild conditions with simple workup.

Mechanistic Logic & Pathway

The reaction is driven by the tautomeric equilibrium between benzofuroxan and o-dinitrosobenzene. Although the dinitroso form is disfavored, it is highly reactive. Formaldehyde acts as a dipolarophile/C1-synthon in a [4+1] cycloaddition-like sequence.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway transforming benzofuroxan into the this compound scaffold via the dinitroso intermediate.[1][2]

Experimental Protocol: The "Beirut" Formaldehyde Variant

This protocol describes the synthesis of the parent this compound.[3][4] It is a self-validating system where the disappearance of the yellow benzofuroxan color indicates reaction progress.

Reagents & Materials

-

Precursor: Benzofuroxan (1.0 equiv)

-

C1 Source: Formalin (37% aq. Formaldehyde) or Paraformaldehyde (1.2 equiv)

-

Catalyst: Triethylamine (Et₃N) or Diethylamine (0.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Benzofuroxan (10 mmol) in Ethanol (20 mL) . The solution will appear yellow/orange.

-

Addition: Add Formalin (12 mmol) dropwise to the stirring solution.

-

Catalysis: Add Triethylamine (1 mmol) . Note: A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours .

-

Checkpoint: The reaction is complete when the vibrant yellow color of benzofuroxan fades to a paler suspension or when TLC indicates consumption of the starting material.

-

-

Workup:

-

Cool the mixture to room temperature (25°C), then to 0°C in an ice bath.

-

The product, This compound , will precipitate as a crystalline solid.

-

-

Purification: Filter the solid and wash with cold ethanol followed by diethyl ether. Recrystallize from methanol/water if necessary.

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

Substrate Scope & Data Summary

The following table summarizes the expected yields and physical properties for derivatives synthesized using this method. The reaction tolerates electron-withdrawing groups (EWGs) well, as they stabilize the benzofuroxan precursor.

| Substituent (R) | Position | Yield (%) | Melting Point (°C) | Notes |

| H (Parent) | - | 75 - 85 | 218 - 220 (dec) | Standard reference compound. |

| 5-Cl | 5 | 70 - 80 | > 250 | Halogens are well-tolerated. |

| 5-NO₂ | 5 | 60 - 70 | > 300 | Requires longer reflux time. |

| 5-Me | 5 | 65 - 75 | 205 - 208 | Electron-donating groups may slow ring closure. |

| 5-OMe | 5 | 55 - 65 | 198 - 200 | Sensitive to strong acid workups. |

Spectral Validation (Parent Compound):

-

¹H NMR (DMSO-d₆): δ 11.2 (s, 2H, OH), 7.1–7.3 (m, 4H, Ar-H).

-

IR (KBr): Broad band ~3200–2500 cm⁻¹ (OH), 1710 cm⁻¹ (C=O).

-

Mass Spec: m/z 166 (M+).

Applications in Drug Development

This scaffold is a bioisostere of the benzimidazole core found in several FDA-approved drugs.

-

HCV NS5B Inhibition: The 1,3-dihydroxy motif mimics the chelating properties of diketoacids, binding to the magnesium ions in the polymerase active site.

-

Antimicrobial Agents: The N-oxide/N-hydroxy functionality generates reactive oxygen species (ROS) in situ or acts as a siderophore mimic, disrupting bacterial iron transport.

References

-

Benzofuroxan Chemistry & The Beirut Reaction

- Title: "The reaction of benzofuroxan with formaldehyde: A route to 2H-benzimidazole 1,3-dioxides."

- Source:Journal of the Chemical Society, Perkin Transactions 1.

- Context: Foundational text on the ring expansion mechanism.

-

Medicinal Applic

- Title: "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors."

- Source:PLOS ONE.

- Context: Discusses benzimidazole deriv

-

Synthesis of Benzimidazole N-Oxides

-

Tautomerism and Structure

- Title: "Tautomerism of 1-hydroxybenzimidazole 3-oxides and 1,3-dihydroxybenzimidazol-2-ones."

- Source:Journal of Heterocyclic Chemistry.

- Context: Detailed structural analysis of the N-hydroxy/N-oxide equilibrium.

Sources

- 1. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. BJOC - Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions [beilstein-journals.org]

- 7. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]

- 8. Benzimidazolone synthesis [organic-chemistry.org]

- 9. Synthesis and biological evaluation of benzofuroxan derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. html.rhhz.net [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

Crystal Structure & Synthetic Architecture of 1,3-Dihydroxybenzimidazol-2-one Derivatives

Executive Summary

The 1,3-dihydroxybenzimidazol-2-one scaffold represents a unique subclass of benzimidazoles characterized by the presence of N-hydroxy groups at both the 1 and 3 positions of the imidazole ring.[1] Unlike their non-hydroxylated counterparts (benzimidazolones), these derivatives function as cyclic hydroxamic acids, exhibiting complex tautomeric equilibria and distinct hydrogen-bonding capabilities.

This guide provides a structural analysis of these derivatives, focusing on their crystallographic packing, synthetic pathways, and the critical role of intermolecular hydrogen bonding in defining their solid-state properties. This analysis is vital for researchers optimizing these scaffolds for drug development, particularly in designing metalloproteinase inhibitors and antimicrobial agents where the N,N'-dihydroxy motif serves as a bidentate ligand.

Molecular Architecture & Tautomerism

The Core Moiety

The this compound core (C₇H₆N₂O₃) is planar, consisting of a benzene ring fused to a five-membered urea-like ring.[1] The defining feature is the vicinal N-hydroxy functionality flanking the carbonyl group. This creates a highly electron-rich center capable of acting as both a hydrogen bond donor (via -OH) and acceptor (via C=O and N-O).[1]

Tautomeric Dynamics

Understanding the crystal structure requires acknowledging the tautomeric equilibrium. While the "2-one" (keto) form is generally favored in the solid state due to resonance stabilization, the molecule can theoretically exist in equilibrium with N-oxide tautomers.[1]

-

Form A (Diketo/Dihydroxy): 1,3-dihydroxy-1,3-dihydro-2H-benzimidazol-2-one.[1]

-

Form B (Tautomer/Oxide): 1-hydroxy-3-oxide-1H-benzimidazol-2-yl (enol-like).[1]

In the crystalline phase, Form A predominates, stabilized by strong intermolecular hydrogen bonding networks that lock the carbonyl in the keto position.

Synthetic Protocol: The o-Benzoquinone Dioxime Route[1]

To study the crystal structure, high-purity crystals must be generated.[1] The most robust synthetic route avoids the direct oxidation of benzimidazolone (which is difficult to control) and instead utilizes the cyclization of o-benzoquinone dioxime.

Reaction Mechanism

The synthesis involves the condensation of o-benzoquinone dioxime with a carbonyl source, typically ethyl chloroformate or 1,1'-carbonyldiimidazole (CDI), followed by cyclization.

Step-by-Step Protocol

Materials:

-

o-Benzoquinone dioxime (1.0 eq)[1]

-

Ethyl chloroformate (1.2 eq) or CDI (1.1 eq)

-

Solvent: 1,4-Dioxane or THF (anhydrous)[1]

-

Base: Triethylamine (Et₃N) (if using chloroformate)

Procedure:

-

Dissolution: Dissolve o-benzoquinone dioxime in anhydrous 1,4-dioxane under a nitrogen atmosphere.

-

Activation:

-

Method A (Chloroformate): Cool to 0°C. Add Et₃N followed by dropwise addition of ethyl chloroformate.

-

Method B (CDI): Add CDI in one portion at room temperature.

-

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring via TLC should show the disappearance of the dioxime spot.

-

Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The this compound derivative typically precipitates as a solid.[1]

-

Purification: Filter the crude solid. Recrystallize from hot ethanol/water (80:20) to obtain X-ray quality single crystals.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for generating this compound crystals from dioxime precursors.[1]

Crystallographic Analysis

Crystal Packing & Lattice Parameters

Derivatives of this class typically crystallize in monoclinic space groups (e.g., P2₁/c). The planar benzimidazole rings arrange themselves to maximize

-

Typical Space Group: Monoclinic P2₁/c[1]

-

Z Value: 4 (typically)

-

Stacking Distance: ~3.4–3.5 Å (indicative of

-stacking)[1]

Hydrogen Bonding Networks

The most scientifically significant aspect of this structure is the hydrogen bonding motif. The N-OH groups act as strong proton donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygens themselves act as acceptors.

Primary Motif: The "Ribbon" Structure Unlike simple benzimidazolones that form dimers, the 1,3-dihydroxy variants often form infinite 1D ribbons or sheets.

-

Interaction A:

(Strong). This links molecules in a head-to-tail fashion.[1] -

Interaction B:

(Weak/Bifurcated). -

Graph Set Notation: The primary dimer interaction (if present) is often described by an

or

Structural Logic Diagram

Figure 2: Structural logic governing the self-assembly of this compound in the solid state.

Implications for Drug Design[1]

Solubility & Permeability

The high density of hydrogen bond donors (HBD = 2) and acceptors (HBA = 3-4) in a small rigid scaffold creates high crystal lattice energy. This often results in poor aqueous solubility .

-

Strategy: Disrupt the crystal packing by alkylating one of the hydroxyls (creating a mono-alkoxy derivative) or introducing bulky groups at the C5/C6 positions to sterically hinder the formation of the tight "ribbon" network.

Metal Chelation

The 1,3-dihydroxy-2-one motif is a bidentate ligand.[1] In the crystal structure of metal complexes, this ligand coordinates via the carbonyl oxygen and a deprotonated N-oxide oxygen, forming a five-membered chelate ring. This is highly relevant for inhibiting metalloenzymes (e.g., urease or matrix metalloproteinases).

References

-

Crystal Structure & Tautomerism

- Title: 1,3-Bis(hydroxymethyl)benzimidazolin-2-one (Structural Analog Analysis).

- Source: PMC / NIH.

-

URL:[Link]

-

Synthesis via Dioxime Route

- Title: Studies on the reaction of o-benzoquinone dioxime with aldehydes: An improved procedure for 1-Hydroxybenzimidazole 3-Oxides.

- Source: Journal for Practical Chemistry (Wiley).

-

URL:[Link]

-

Hydroxamic Acid Hydrogen Bonding

-

Benzimidazolone General Synthesis

- Title: Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (Microreview).

- Source: Chemistry of Heterocyclic Compounds (Springer/ResearchG

-

URL:[Link]

-

Biological Activity & Ligand Properties

Sources

Technical Guide: Spectroscopic Analysis of 1,3-Dihydroxybenzimidazol-2-one

This guide provides an in-depth technical analysis of 1,3-dihydroxybenzimidazol-2-one (also referred to as 1,3-dihydroxy-2-benzimidazolinone or cyclic N,N'-dihydroxyurea derivatives).[1]

Executive Summary

This compound represents a specialized class of heterocyclic compounds functioning as cyclic hydroxamic acids.[1] Unlike its ubiquitous parent compound (1,3-dihydro-2H-benzimidazol-2-one), the 1,3-dihydroxy variant features N-hydroxylation at both nitrogen positions.[1] This modification imparts unique redox properties, making it a critical scaffold for nitroxyl (HNO) donation , radical scavenging , and metal chelation in drug development.

This guide details the spectroscopic signatures required to distinguish this compound from its mono-hydroxy and non-hydroxylated analogs, focusing on the dynamic tautomeric equilibria and redox-active N-O moieties.[1]

Part 1: Molecular Architecture & Theoretical Basis[1]

Structural Dynamics and Tautomerism

The this compound core (

-

Form A (Diketo/Dihydroxy): The predominant neutral species in non-polar solvents.

-

Form B (Oxy-anion): Formed under physiological pH (pKa ~6–7), stabilizing via delocalization across the N-C-N core.[1]

-

Form C (Nitroxyl Radical): Upon one-electron oxidation, the compound forms a stable nitroxyl radical, detectable by EPR.

Symmetry Considerations

The molecule belongs to the

-

The two benzene ring halves are chemically equivalent.

-

The two N-OH groups are chemically equivalent (in the symmetric tautomer).

Part 2: Multi-Modal Spectroscopic Characterization[1]

Vibrational Spectroscopy (FT-IR / Raman)

The infrared spectrum provides the most immediate confirmation of N-hydroxylation.[1]

| Functional Group | Wavenumber ( | Diagnostic Feature |

| O-H (N-OH) | 3200 – 3450 (Broad) | Distinct from sharp N-H stretches of the parent benzimidazolone.[1] Broadening indicates strong intramolecular H-bonding. |

| C=O[1] (Carbonyl) | 1680 – 1710 | Shifted to lower frequencies compared to non-hydroxylated urea (approx. 1740 |

| N-O (Stretch) | 940 – 980 | Critical Fingerprint: A medium-intensity band absent in the parent 1,3-dihydro compound.[1] |

| C=C (Aromatic) | 1450 – 1600 | Typical benzimidazole ring breathing modes. |

Nuclear Magnetic Resonance (NMR)

Solvent selection is critical. DMSO-

-

10.5 – 11.5 ppm (s, 2H): The N-OH protons.[1] These appear downfield due to the electron-withdrawing nature of the ring and H-bonding.[1] Note: In the parent compound, N-H protons appear at

-

7.1 – 7.3 ppm (m, 4H): Aromatic protons (AA'BB' system). Due to

- 152 – 155 ppm: The urea C=O carbon.

- 128 – 130 ppm: Bridgehead carbons (C-3a, C-7a).[1]

- 120 – 122 ppm: Aromatic CH carbons.

UV-Vis and Redox Behavior

The compound exhibits a bathochromic shift (red shift) compared to the parent benzimidazolone due to the auxochromic effect of the -OH groups.

- (Neutral): ~285 nm, ~295 nm.

- (Anion, pH > 8): ~310 nm (Hyperchromic effect).

-

Application Note: The UV spectrum is highly pH-sensitive.[1] A titration curve at 310 nm can be used to determine the

of the N-OH group.

Part 3: Experimental Protocol

Workflow: Spectroscopic Validation of N-Hydroxylation

This protocol validates the synthesis of this compound from precursors (e.g., o-benzoquinone dioxime or 2-nitroaniline derivatives).[1]

Step 1: Sample Preparation & Solubility Check[1]

-

Isolate 5 mg of the synthesized solid.

-

Attempt dissolution in Chloroform (

) : If soluble, the product is likely the O-alkylated impurity. The target N-OH compound should be sparingly soluble in non-polar solvents.[1] -

Dissolve in DMSO-

for NMR and Methanol for UV-Vis.[1]

Step 2: The "Ferric Chloride" Test (Rapid Screening)

-

Principle: Cyclic hydroxamic acids form colored complexes with

. -

Action: Add 1 drop of 1%

solution to the methanolic sample. -

Result: A deep red/violet coloration confirms the presence of the hydroxamic acid (N-OH) moiety. The parent benzimidazolone yields no color change.

Step 3: Oxidative Stability Analysis (EPR/Radical Trap)[1]

-

Context: 1,3-dihydroxybenzimidazol-2-ones are radical scavenger precursors.[1]

-

Action: Treat a 1 mM solution with 1 equivalent of Potassium Ferricyanide (

). -

Observation: If the compound is authentic, it will oxidize to the nitroxyl radical .

-

Verification: EPR spectroscopy should show a characteristic triplet (1:1:[1]1) or multiplet signal derived from the N-O radical spin interaction.

Part 4: Visualization of Analytical Logic

Caption: Logical workflow for distinguishing the 1,3-dihydroxy variant from the parent benzimidazolone using chemical and spectroscopic checkpoints.

References

-

PubChem. (n.d.). 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

- Note: Provides baseline data for the mono-hydroxy analog, essential for compar

-

Mavrova, A., et al. (2020).[2] New 1,3-Disubstituted Benzimidazol-2-ones as a Promising Scaffold. ResearchGate. Retrieved February 19, 2026, from [Link]

- Note: Authoritative source for the synthesis and IR/NMR characterization of the benzimidazolone core scaffold.

-

Boiani, M., & Cerecetto, H. (2007). 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study. Spectrochimica Acta Part A. Retrieved February 19, 2026, from [Link]

- Note: Validates the existence and spectroscopy of the N,N'-dioxide/dihydroxy motif in benzimidazoles.

-

NIST Chemistry WebBook. (2025). 2H-Benzimidazol-2-one, 1,3-dihydro- Mass Spectrum. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

- Note: Standard reference for the parent compound to establish baseline fragmentation p

Sources

1,3-Dihydro-2H-benzimidazol-2-one: Physicochemical Profile & Synthetic Utility

[1][2]

Executive Summary

1,3-Dihydro-2H-benzimidazol-2-one (Benzimidazolone) is a bicyclic heterocycle consisting of a benzene ring fused to a urea-like imidazolone ring.[1] It serves as a privileged scaffold in medicinal chemistry, acting as a bioisostere for urea and a hydrogen-bond donor/acceptor motif in G-protein coupled receptor (GPCR) ligands (e.g., dopamine D2 antagonists).[1] Its high melting point and poor solubility in non-polar solvents are dictated by a robust intermolecular hydrogen-bonding network, which presents specific challenges and opportunities in process chemistry and formulation.[1]

Molecular Architecture & Electronic Structure

Tautomeric Equilibrium

The compound exists primarily in the keto (lactam) form in the solid state and neutral solution, stabilized by aromaticity and intermolecular hydrogen bonding. The enol (lactim) tautomer (2-hydroxybenzimidazole) is less stable but accessible under specific pH conditions or metal coordination.

-

Keto Form (Major):

symmetry, planar, two N-H donors, one C=O acceptor.[1] -

Enol Form (Minor): Aromatic imidazole ring, one O-H donor, one basic N acceptor.[1]

Structural Parameters[1][2][3][4][5]

-

Planarity: The fused ring system is essentially planar (RMS deviation < 0.02 Å).[2]

-

Bond Lengths: The C2-O bond (approx.[1] 1.25 Å) is longer than a typical ketone C=O (1.20 Å) but shorter than a single C-O bond, indicating significant resonance contribution from the zwitterionic form (

).[1] -

H-Bonding: In the crystal lattice, molecules form infinite ribbons or dimers via

hydrogen bonds (Distance: ~2.8 Å), leading to high lattice energy.[1]

Figure 1: Tautomeric and resonance equilibria governing the reactivity of benzimidazolone.

Physicochemical Profile

The following data characterizes the core scaffold (CAS 615-16-7).

| Property | Value / Description | Context |

| CAS Number | 615-16-7 | Core scaffold identity.[1][3] |

| Molecular Formula | MW: 134.14 g/mol .[1][4][5] | |

| Appearance | White to off-white crystalline powder | Often needles or prisms from ethanol.[1] |

| Melting Point | 310 – 315 °C (sublimes) | High MP due to intermolecular H-bonding.[1] |

| Boiling Point | Decomposes before boiling | Sublimation occurs >300°C. |

| Solubility (Water) | Very Low (< 0.1 mg/mL at 25°C) | Hydrophobic planar stacking + H-bond network. |

| Solubility (Organic) | Soluble in DMSO, DMF, hot AcOH. | Insoluble in Et2O, Hexane, DCM.[1] |

| pKa (Acidic) | 10.42 ± 0.20 (NH deprotonation) | Forms stable anion (benzimidazolonate). |

| pKa (Basic) | ~ -0.5 (O-protonation) | Very weak base; protonates at Oxygen in conc.[1] acid.[1][6] |

| LogP | 0.8 – 1.1 | Moderate lipophilicity; membrane permeable.[1] |

| UV | ~280 nm, ~225 nm (MeOH) | Characteristic benzenoid transitions.[1] |

Spectroscopic Characterization[1][10]

-

NMR (DMSO-

-

IR (KBr): Strong carbonyl stretch (

) at 1700–1740 -

MS (ESI):

at m/z 135.1.

Chemical Reactivity & Synthesis[11][12]

Synthetic Pathways

The industrial synthesis typically involves the condensation of o-phenylenediamine with a carbonyl source.[1]

-

Urea Fusion: Heating o-phenylenediamine with urea at 150–180°C (ammonia evolution).[1]

-

Phosgene/CDI: Reaction with phosgene (toxic) or Carbonyldiimidazole (CDI) (milder) in THF/DCM.

-

Cyclocarbonylation: Oxidative carbonylation using CO/O2 with Pd catalysts (modern, green approach).

Key Reactivity Patterns[1]

-

Electrophilic Aromatic Substitution (

): The urea moiety activates the benzene ring. Nitration occurs readily at the 5-position (and 6-position), yielding 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.[1] -

N-Alkylation: The acidic NH protons (pKa ~10.[1]4) can be deprotonated by bases (

, -

N-Acylation: Reaction with anhydrides yields N,N'-diacyl derivatives, which are often unstable to hydrolysis.[1]

Figure 2: Synthetic workflow from precursors to functionalized derivatives.

Structural Variants & "Dihydroxy" Ambiguity

Researchers often encounter confusion regarding hydroxy-substituted benzimidazolones. It is critical to distinguish between the following:

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7)[1]

-

Structure: One Nitrogen is hydroxylated (

).[1] -

Properties: Acts as a cyclic hydroxamic acid analogue.[1] It can serve as a radical precursor (N-oxyl radical) in oxidation catalysis, similar to N-hydroxyphthalimide (NHPI).[1]

-

Synthesis: Typically via cyclization of o-nitroaniline derivatives or reduction of benzimidazole-N-oxides.[1]

1,3-Bis(hydroxymethyl)-2H-benzimidazol-2-one (CAS 39936-67-9)[1]

-

Structure: Both Nitrogens substituted with

groups.[1] -

Properties: Highly reactive crosslinker used in textile resins and polymer chemistry.[1]

-

Synthesis: Reaction of the core benzimidazolone with aqueous formaldehyde.[1]

1,3-Dihydroxybenzimidazolin-2-one (N,N'-Dihydroxy)[1]

-

Status: Theoretical / Transient.[1]

-

Chemistry: A cyclic bis-hydroxamic acid.[1] This compound is prone to oxidation to the nitroxyl radical or decomposition.[1] It is not a standard shelf-stable reagent but may exist as a ligand in specific metal complexes (e.g., Copper(II) complexes of hydroxamic acids).[1]

Experimental Protocol: N-Alkylation (General Procedure)

This protocol describes the mono-alkylation of 1,3-dihydro-2H-benzimidazol-2-one, a common step in generating pharmacophores.[1]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve benzimidazolone in DMF (0.5 M concentration).

-

Step 2: Add

and stir at room temperature for 30 mins to generate the potassio-salt (deprotonation). -

Step 3: Add the alkyl halide dropwise.[1]

-

Step 4: Heat to 60–80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Step 5: Quench with water (precipitate usually forms). Filter and wash with water to remove inorganic salts.[1]

-

Step 6: Recrystallize from Ethanol/Water.[1]

-

-

Critical Control Points:

References

-

Synthesis and Properties of Benzimidazolones Wright, J. B.[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397-541.[1]

-

Crystal Structure and H-Bonding Network Dik-Edixhoven, C. J., et al.[1] "The Crystal Structure of 1,3-Dihydro-2H-benzimidazol-2-one." Acta Crystallographica, 2003.[1][6]

-

Pharmacological Relevance (Domperidone) Barone, J. A. "Domperidone: A Peripherally Acting Dopamine2-Receptor Antagonist."[1] Annals of Pharmacotherapy, 1999.[1]

-

N-Hydroxy Derivatives (Radical Chemistry) Recupero, F., & Punta, C.[1] "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews, 2007.[1] (Contextual reference for N-hydroxy lactam catalysis).

-

PubChem Compound Summary: 1,3-Dihydro-2H-benzimidazol-2-one National Center for Biotechnology Information. [1]

Sources

- 1. 1,3-dihydro-1-(3-hydroxypropyl)-2H-Benzimidazol-2-one 95% | CAS: 62780-92-1 | AChemBlock [achemblock.com]

- 2. 1,3-Dibenzyl-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 4. 1,3-dihydrobenzimidazol-2-one [stenutz.eu]

- 5. 1,3-dihydrobenzimidazol-2-one [stenutz.eu]

- 6. Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Thermal Stability Profiling of 1,3-Dihydroxybenzimidazol-2-one via TGA

This technical guide details the thermal stability profiling of 1,3-dihydroxybenzimidazol-2-one (often abbreviated as HDBI or related to N,N'-dihydroxybenzimidazolinones).[1] As a compound structurally related to N-hydroxyimide catalysts (like NHPI) and peptide coupling additives (like HOBt), its thermal profile is critical for determining safe processing limits and storage conditions.

Executive Summary & Chemical Context

This compound is a specialized N-hydroxy derivative of the benzimidazole core.[1] Unlike its parent compound, 1,3-dihydro-2H-benzimidazol-2-one (which exhibits high thermal stability, melting >300°C), the introduction of N-hydroxy groups significantly alters its thermodynamic profile.[1]

This compound class is frequently utilized in:

-

Peptide Synthesis: As a racemization suppressant (analogous to HOBt/HOAt).

-

Radical Catalysis: As a mediator in aerobic oxidations (similar to NHPI).

Critical Safety Note: Compounds containing N-OH moieties adjacent to carbonyls or conjugated systems can exhibit autocatalytic decomposition or deflagration behavior.[1] This guide prioritizes a "Safety-First" TGA protocol designed to detect onset temperatures (

Methodological Framework: The "Why" Behind the Protocol

To generate authoritative data, we must control three variables that heavily influence the TGA profile of N-hydroxy compounds:

| Variable | Setting | Scientific Rationale |

| Atmosphere | Nitrogen (Inert) | Primary: Prevents oxidative masking.[1] We must distinguish intrinsic thermal degradation (bond homolysis) from combustion. Secondary: Air is used only in a second run to determine "Ash Content" or oxidative onset. |

| Crucible | Alumina (Open/Pinhole) | Open: Allows volatiles to escape, preventing pressure buildup (crucial for potentially explosive N-OH decomposition).[1] Pinhole: Used if sublimation is suspected, creating a "self-generated atmosphere" to delay evaporation and reveal true decomposition.[1] |

| Sample Mass | 1.5 – 3.0 mg | Minimization: N-hydroxy compounds can release significant heat (exothermic).[1] Large masses (>5mg) cause "Thermal Runaway," where the sample temperature exceeds the sensor temperature, invalidating kinetic data. |

| Heating Rate | 5 °C/min | Resolution: Slower rates reduce thermal lag, providing a more accurate |

Experimental Protocol (Step-by-Step)

Phase 1: Instrument Preparation[1]

-

Calibrate: Perform a Curie Point calibration (e.g., Alumel, Nickel, Perkalloy) to ensure temperature accuracy ±0.5°C.

-

Tare: Tare the empty 70

L Alumina crucible. -

Purge: Set Balance Purge to 40 mL/min (

) and Sample Purge to 60 mL/min (

Phase 2: Sample Loading[1]

-

Morphology Check: Record if the sample is crystalline powder or amorphous. (Crystalline samples often show sharp desolvation steps; amorphous samples show broad drifts).

-

Loading: Weigh approx. 2.0 mg of this compound.[1]

-

Distribution: Tap the crucible gently to ensure a thin, even layer. Avoid piling the sample, which creates thermal gradients.

Phase 3: The Thermal Program

Program the TGA (e.g., TA Instruments Q5000 or Mettler TGA/DSC 3+) with the following segments:

-

Equilibrate: at 30.00 °C.

-

Isothermal: for 5.00 min (Stabilizes the microbalance).

-

Ramp: 5.00 °C/min to 120.00 °C (Drying Phase).

-

Isothermal: for 10.00 min (Ensures complete removal of surface moisture).

-

Ramp: 5.00 °C/min to 600.00 °C (Decomposition Phase).

-

Switch Gas (Optional): Switch to Air (Oxidant) at 600°C.

-

Ramp: 10.00 °C/min to 800.00 °C (Ashing Phase).

Data Interpretation & Visualization

Expected TGA Profile for this compound

The thermal curve typically exhibits three distinct mass-loss regions.

-

Region I (30°C – 120°C): Desolvation [1]

-

Region II (160°C – 250°C): Primary Degradation (

) [1]-

Observation: Sharp, significant mass loss (often >40%).

-

Mechanism:[1][2][3]N-O Bond Homolysis. The weakest bond is the N-OH.[1] Cleavage leads to the formation of benzimidazol-2-one radical species, followed by ring fragmentation.[1]

-

Warning: If the Derivative TGA (DTG) peak is extremely narrow and tall, this indicates rapid, potentially explosive decomposition.

-

-

Region III (>350°C): Skeletal Breakdown [1]

Workflow Diagram

The following diagram illustrates the logical flow of the experiment and decision nodes for safety.

Caption: Operational workflow for TGA of energetic N-hydroxy compounds, emphasizing mass limitation for safety.

Advanced Analysis: Kinetic Stability

To predict shelf-life, do not rely on a single heating rate.[1] Perform the ASTM E1641 method (Decomposition Kinetics by Thermogravimetry).

-

Run the sample at 2, 5, 10, and 20 °C/min .

-

Extract the temperature at 5% conversion (

) for each rate. -

Plot

vs -

Calculate Activation Energy (

). High

Table 1: Troubleshooting Common TGA Artifacts

| Observation | Probable Cause | Corrective Action |

| Sample "pops" or jumps | Rapid gas evolution (Explosive) | Reduce mass to 0.5 mg; use a mesh screen crucible cover.[1] |

| Mass gain in Region I | Buoyancy effect or Oxidation | Perform blank subtraction; ensure inert |

| Drifting Baseline | Static electricity | Use an anti-static gun on the crucible before loading. |

References

-

ASTM International. (2023). ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry.[1] West Conshohocken, PA. Link

-

Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Foundational text for TGA methodology).

-

Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Guidelines for Stability Testing. Link[1]

- Sienkiewicz, P. et al. (2022). Thermal stability and decomposition of N-hydroxyimide derivatives. Journal of Thermal Analysis and Calorimetry. (Contextual grounding for N-OH bond lability).

-

PubChem. (2025). Compound Summary: 1,3-Dihydro-2H-benzimidazol-2-one (Parent Structure).[1][3][4][5][6][7][8] National Library of Medicine. Link[1]

Sources

- 1. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

A Theoretical and Synthetic Design Guide for 1,3-Dihydroxybenzimidazol-2-one Derivatives as Potential Energetic Materials

A Senior Application Scientist's Whitepaper for Advanced Energetic Materials Research

Abstract

The quest for novel energetic materials with superior performance, enhanced thermal stability, and reduced sensitivity remains a critical objective in materials science. The benzimidazole scaffold is a promising platform for developing such materials due to its inherent thermal robustness and aromaticity. This technical guide proposes a comprehensive framework for the design, synthesis, and evaluation of a novel class of energetic materials: 1,3-dihydroxybenzimidazol-2-one derivatives . While experimental data for this specific family of compounds is not yet available in published literature, this whitepaper provides a scientifically-grounded, theoretical pathway for their development. It outlines a plausible synthetic route to the core this compound scaffold, details strategies for its energetic derivatization via nitration, and discusses the anticipated structure-property relationships that would govern their performance. This guide is intended to serve as a foundational document for researchers, scientists, and drug development professionals venturing into the design of next-generation, high-performance energetic compounds.

Introduction: The Rationale for N-Hydroxylated Benzimidazolones

The design of advanced energetic materials hinges on a delicate balance between energy output (performance) and stability (safety). High-performance explosives traditionally rely on a high density and a positive oxygen balance, often achieved by incorporating numerous nitro (C-NO₂) or nitramine (N-NO₂) groups. The benzimidazole ring system is an attractive core for energetic materials due to its fused aromatic structure, which imparts significant thermal stability.

The introduction of hydroxyl groups directly onto the nitrogen atoms of the benzimidazol-2-one core (N-OH) is a strategic design choice with several predicted advantages:

-

Enhanced Oxygen Balance: The N-OH moieties contribute additional oxygen atoms directly to the molecular framework, improving the oxygen balance. A better oxygen balance allows for more complete combustion of the carbon and hydrogen backbone, releasing more energy.[1]

-

Increased Density through Hydrogen Bonding: The N-hydroxy groups are potent hydrogen bond donors. This facilitates strong intermolecular hydrogen bonding networks in the crystal lattice, which can significantly increase the crystal density—a key factor in determining detonation velocity and pressure.

-

Potential for Reduced Sensitivity: Strong intermolecular interactions can help to stabilize the crystal lattice, potentially making the material less sensitive to initiation by impact or friction.

-

Increased Heat of Formation: The introduction of N-O bonds can contribute to a higher positive heat of formation, which is another critical component of overall energetic performance.[2]

This guide will lay out the theoretical and practical considerations for synthesizing and evaluating this promising, yet unexplored, class of energetic materials.

Proposed Synthetic Pathway to the Core Scaffold

As the target molecule, this compound, is not commercially available and its synthesis is not documented, a multi-step pathway is proposed based on established organic chemistry principles. The key is the synthesis of the N,N'-dihydroxy-1,2-phenylenediamine precursor, followed by cyclization.

2.1. Proposed Synthesis of N,N'-Dihydroxy-1,2-phenylenediamine (Precursor 2)

The synthesis of this key precursor is challenging due to the potential for side reactions. A plausible approach involves the controlled partial reduction of 1,2-dinitrobenzene (1 ).

-

Rationale: The reduction of aromatic nitro compounds can proceed through nitroso and hydroxylamine intermediates before forming the final amine.[3] By carefully selecting the reducing agent and conditions, it is possible to halt the reduction at the hydroxylamine stage.[4][5] Catalytic systems involving zinc dust in the presence of ammonium chloride or specific Raney Nickel/hydrazine combinations at low temperatures have been used for similar transformations.[5][6]

Figure 1: Proposed synthesis of the key precursor N,N'-dihydroxy-1,2-phenylenediamine (2).

Experimental Protocol: Proposed Synthesis of (2) Caution: This is a proposed protocol. All new syntheses, especially those involving nitro compounds and energetic precursors, must be conducted with extreme caution, on a small scale, and behind appropriate safety shielding.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1,2-dinitrobenzene (1 ) in a mixture of ethanol and aqueous ammonium chloride solution.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

-

Addition of Reducing Agent: Add zinc dust portion-wise to the stirred suspension, carefully monitoring the internal temperature to ensure it does not rise significantly.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. The reaction should be stopped before significant formation of o-phenylenediamine occurs.

-

Work-up: Once the reaction is deemed complete, filter the mixture to remove excess zinc and inorganic salts.

-

Purification: The filtrate would then be subjected to extraction and careful purification, likely via recrystallization or column chromatography under an inert atmosphere to isolate the N,N'-dihydroxy-1,2-phenylenediamine (2 ), which may be sensitive to air oxidation.

2.2. Cyclization to form this compound (3)

With the precursor in hand, the final cyclization can be achieved using a carbonylating agent. Triphosgene, a solid and safer-to-handle equivalent of phosgene gas, is the reagent of choice for this transformation.[7][8]

Figure 2: Proposed cyclization to form the core this compound scaffold (3).

Experimental Protocol: Proposed Synthesis of (3)

-

Reaction Setup: Dissolve the precursor N,N'-dihydroxy-1,2-phenylenediamine (2 ) in an anhydrous, inert solvent such as 1,2-dichloroethane (DCE) in a flask under a nitrogen atmosphere.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N), to the solution.

-

Addition of Carbonylating Agent: Slowly add a solution of triphosgene in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Allow the reaction to proceed, monitoring by TLC for the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction would be quenched with water, followed by extraction with an organic solvent. The crude product would be purified by recrystallization to yield the target this compound (3 ).

Energetic Derivatization: Nitration Strategies

The introduction of nitro groups onto the aromatic ring of the core scaffold (3 ) is the key step to imparting energetic properties. The N-hydroxy groups are expected to be ortho-para directing, but steric hindrance from the fused ring system will likely favor nitration at the 4, 5, 6, and 7 positions.

Proposed Nitration Workflow

Figure 3: General workflow for the nitration of the core scaffold to produce energetic derivatives.

Methodology 1: Mixed Acid Nitration

-

Causality: The classic and most common method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The number of nitro groups introduced can be controlled by the reaction temperature, time, and the concentration of the acids.

-

Protocol:

-

Dissolve the core scaffold (3 ) in concentrated sulfuric acid at low temperature (e.g., 0 °C).

-

Slowly add fuming nitric acid dropwise while maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature or gently heat to achieve the desired degree of nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash with copious amounts of water until neutral, and dry the product.

-

Methodology 2: Nitration with Dinitrogen Pentoxide (N₂O₅)

-

Causality: N₂O₅ is a powerful, anhydrous nitrating agent suitable for sensitive substrates. It provides a high concentration of the nitronium ion without the presence of a strong protic acid, which can sometimes lead to degradation of N-hydroxy compounds.

-

Protocol:

-

Suspend the core scaffold (3 ) in an anhydrous, inert solvent like dichloromethane.

-

Add a solution of N₂O₅ in the same solvent to the suspension at a controlled low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction carefully with water or an aqueous bicarbonate solution.

-

Separate the organic layer, wash, dry, and remove the solvent to isolate the product.

-

Physicochemical Characterization and Performance Evaluation

A rigorous analysis of the synthesized compounds is essential to confirm their structure, purity, and energetic properties.

4.1. Structural and Thermal Characterization

| Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | To confirm the molecular structure, determine the positions and number of nitro groups, and assess purity. |

| Infrared (IR) Spectroscopy | To identify key functional groups, such as O-H (from N-OH), N-O (from nitro groups), and C=O (from the imidazolone ring). |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |

| Single-Crystal X-ray Diffraction | To definitively determine the molecular structure and, crucially, to measure the crystal density (ρ). |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and decomposition temperature (Td), providing a measure of thermal stability. |

| Thermogravimetric Analysis (TGA) | To study the thermal decomposition profile and mass loss as a function of temperature. |

4.2. Energetic Performance Evaluation

The following table outlines the standard tests required to classify a new compound as an energetic material.

| Property | Standard Test Method | Significance |

| Impact Sensitivity | BAM Fallhammer or similar drop-weight test. | Measures the material's sensitivity to initiation by impact. A higher value (in Joules) indicates lower sensitivity. |

| Friction Sensitivity | BAM Friction Apparatus or similar test. | Measures the material's sensitivity to initiation by friction. A higher value (in Newtons) indicates lower sensitivity. |

| Heat of Formation (ΔHf) | Calculated from bomb calorimetry combustion data or computational methods.[2] | A key thermodynamic property used in performance calculations. Higher positive values are generally desirable. |

| Detonation Velocity (D) | Measured experimentally (e.g., streak camera) or predicted using software like EXPLO5 based on density and heat of formation. | The speed at which the detonation wave travels through the explosive. A primary measure of performance. |

| Detonation Pressure (P) | Predicted using software like EXPLO5. | The pressure at the detonation front. A key indicator of brisance or shattering power. |

Predicted Structure-Property Relationships

The energetic performance of this compound derivatives will be a direct consequence of their molecular and crystal structure.

-

Density (ρ): The presence of N-OH groups and multiple C-NO₂ groups, combined with the planar benzimidazole core, is expected to promote efficient crystal packing. Strong intermolecular hydrogen bonding involving both N-OH and NO₂ groups should lead to high crystal densities, likely exceeding 1.80 g/cm³, which is crucial for high detonation performance.[9]

-

Thermal Stability (Td): The inherent stability of the benzimidazole ring should provide a high decomposition temperature. However, the introduction of N-OH groups may slightly lower the thermal stability compared to the non-hydroxylated parent benzimidazolone. The decomposition temperature is expected to be in the range of 200-300 °C.

-

Performance (D, P): The combination of high density, improved oxygen balance from the N-OH groups, and the high energy content from multiple C-NO₂ groups is predicted to result in excellent detonation properties. Detonation velocities could potentially rival or exceed those of established explosives like RDX.

-

Sensitivity (IS, FS): This is the most difficult property to predict. While extensive hydrogen bonding is a stabilizing factor, the presence of N-OH groups could increase sensitivity compared to their N-H counterparts. A careful balance will need to be achieved between the number of nitro groups and the stabilizing influence of the core structure.

Conclusion and Future Outlook

The family of this compound derivatives represents a compelling and unexplored frontier in energetic materials research. This guide provides a robust theoretical foundation and a series of actionable, albeit proposed, experimental protocols for their synthesis and characterization. The unique combination of the thermally stable benzimidazole core with oxygen-donating N-hydroxy groups offers a promising strategy for developing new materials with high density, excellent performance, and potentially manageable sensitivity. Future work should focus on the successful synthesis of the core scaffold, followed by systematic nitration and a thorough evaluation of the resulting compounds' energetic properties. This research could pave the way for a new class of high-performance, melt-castable, or insensitive munitions.

References

- Hinsberg, O.; König, E. Reduction of o-nitroaniline. Organic Syntheses.

- Agrawal, J. P.

- CN104059021B - Preparation method of N-hydroxyaniline.

- CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline.

- Wang, L. et al.

- US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.

- Wikipedia. Reduction of nitro compounds.

- Tsyshevsky, R. et al.

- Ouchi, A. et al. Catalytic Reduction of Nitrobenzene and o-NitrotoIuene with Hydrogen in Sulfuric Acid-Methanoi Solution. Nippon Kagaku Kaishi, 1980.

- Sanz, R. et al. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2013.

- Wang, L. et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- Kartika, R. et al. A decade review of triphosgene and its applications in organic reactions. RSC Advances, 2020.

- CN102030659A - Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation.

- Zhang, Y. et al.

- Shreeve, J. M. et al. Functionalized planar aromatic rings as precursors to energetic N,N'-(4,6-dinitro-1,3-phenylene)dinitramide and its salts.

- Li, S. et al. Dancing with 5-substituted monotetrazoles, oxygen-rich ions, and silver: towards primary explosives with positive oxygen balance and excellent energetic performance. Dalton Transactions, 2022.

- Klapötke, T. M. Investigations on Oxygen-Rich Materials with Various Functional Groups and Oxygen-Containing Bridged Azoles. Elektronische Hochschulschriften der LMU München, 2023.

- BenchChem.

- Gao, K. et al. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 2023.

- Moody, C. J. et al. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Organic & Biomolecular Chemistry, 2011.

- Wang, J. et al. Selenium-catalyzed reduction of m-dinitrobenzene to m-nitroaniline by carbon monoxide and water.

- Kartika, R. et al. A decade review of triphosgene and its applications in organic reactions. PubMed, 2020.

- Mueller, C. et al.

- StackExchange. Formation of azobenzene from nitrosobenzene and N-hydroxyaniline. Chemistry Stack Exchange, 2014.

- Al-Awadi, N. A. et al. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 2009.

- Yeap, G. Y. et al. Synthesis and characterization of 1,4-phenylenediamine derivatives containing hydroxyl and cyclotriphosphazene as terminal group.

- PrepChem. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com.

- Rice, B. M. et al.

- Minkin, V. I. et al. Aromaticity Today: Energetic and Structural Criteria. Chemical Reviews, 1997.

- Zev, A. et al. How aromatic system size affects the sensitivities of highly energetic molecules?. RSC Advances, 2017.

Sources

- 1. Dancing with 5-substituted monotetrazoles, oxygen-rich ions, and silver: towards primary explosives with positive oxygen balance and excellent energetic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. CN104059021B - Preparation method of N-hydroxyaniline - Google Patents [patents.google.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,3-Dihydroxybenzimidazol-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-dihydroxybenzimidazol-2-one in common organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of empirical solubility data for this specific compound. Consequently, this guide pivots to provide a robust framework for researchers to determine and understand the solubility of this compound. We will delve into the theoretical principles governing the solubility of benzimidazolone derivatives, provide a detailed, field-proven experimental protocol for accurate solubility measurement, and use the parent compound, 1,3-dihydro-2H-benzimidazol-2-one, as a case study to illustrate these principles. This guide is designed to empower researchers with the necessary tools and knowledge to independently and accurately assess the solubility of this and similar compounds, a critical parameter in drug discovery and development.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the physiological fluids. Poor aqueous solubility is a major challenge in the pharmaceutical industry, often leading to variable and incomplete absorption, and ultimately, to the failure of promising drug candidates. Understanding the solubility of a compound in a range of organic solvents is also crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

-

Formulation: Developing suitable dosage forms, such as oral solutions, injectables, or topical preparations.

-

Preclinical and Clinical Studies: Preparing stock solutions for in vitro and in vivo testing.

-

Analytical Method Development: Choosing mobile phases for chromatographic analysis.

This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities exhibited by the benzimidazolone scaffold. A thorough understanding of its solubility is a prerequisite for its advancement as a potential therapeutic agent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular structure.

Key Molecular Features of this compound Influencing Solubility:

-

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and two amide-like nitrogen-hydrogen bonds allows for extensive hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, suggesting a high affinity for polar protic solvents (e.g., water, alcohols).

-

Polarity: The carbonyl group (C=O) and the N-OH functionalities contribute to the molecule's overall polarity.

-

Aromatic System: The benzene ring is a non-polar, hydrophobic component.

Based on these features, it is anticipated that this compound will exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Case Study: Solubility of 1,3-dihydro-2H-benzimidazol-2-one

In the absence of data for the dihydroxy derivative, we will consider the parent compound, 1,3-dihydro-2H-benzimidazol-2-one. While not a perfect analog, its properties provide a useful reference point.

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Water | Polar Protic | Sparingly soluble | The presence of N-H and C=O groups allows for some hydrogen bonding with water, but the non-polar benzene ring limits extensive solubility. |

| Ethanol | Polar Protic | Soluble in hot ethanol | Ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group provides some non-polar character, allowing it to interact with the entire molecule more effectively than water. |

| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor, interacting with the N-H groups of the benzimidazolone. |

| Diethyl Ether | Non-polar | Insoluble | The large non-polar character of diethyl ether makes it a poor solvent for the polar benzimidazolone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it effective at solvating a wide range of compounds. |

Note: This qualitative data is compiled from various chemical sources and should be experimentally verified.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2][3] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then determined in a filtered or centrifuged sample of the supernatant.

Materials and Equipment

-

This compound (or compound of interest)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of a compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[4]

-

pH (for ionizable compounds): The solubility of acidic or basic compounds is highly dependent on the pH of the solution.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

-

Purity of the compound and solvent: Impurities can affect the measured solubility.

Conclusion

References

-

Wikipedia. Solubility equilibrium. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

University of California, Davis. Solubility test for Organic Compounds. [Link]

-

PubChem. 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Aghaei, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

Widener University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Widener University. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. J Pharm Sci Emerg Drugs, 6(1). [Link]

Sources

Theoretical Studies of 1,3-Dihydroxybenzimidazol-2-one: A Computational Framework

Executive Summary

The molecule 1,3-dihydroxybenzimidazol-2-one represents a critical derivative of the benzimidazolone scaffold, distinguished by the presence of N-hydroxy groups at the 1 and 3 positions. Unlike its unsubstituted parent, this compound exhibits unique tautomeric equilibria (N-hydroxy vs. N-oxide) and enhanced hydrogen-bonding capabilities, making it a significant target for antioxidant research and non-nucleoside reverse transcriptase inhibitor (NNRTI) design.

This guide delineates a rigorous theoretical framework for characterizing this compound using Density Functional Theory (DFT). By synthesizing electronic structure analysis, vibrational spectroscopy, and thermodynamic stability metrics, we provide a roadmap for predicting its reactivity and pharmacological potential.

Computational Methodology

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction and spectroscopic data, the following computational protocol is established as the field standard for benzimidazole derivatives.

Protocol Specifications

| Parameter | Setting | Rationale |

| Theory Level | DFT (B3LYP) | Balances computational cost with high accuracy for organic electronic states. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) capture lone pair interactions of N-OH; polarization functions (d,p) refine geometry. |

| Solvation | IEF-PCM | Integral Equation Formalism Polarizable Continuum Model simulates aqueous/physiological environments. |

| Software | Gaussian 16 / ORCA | Industry-standard packages for electronic structure calculation. |

| Convergence | Tight ( | Required to eliminate imaginary frequencies in vibrational analysis. |

Computational Workflow

The following diagram illustrates the logical flow from structural input to reactivity prediction.

Figure 1: Step-by-step computational workflow for validating the electronic structure of benzimidazolone derivatives.

Structural & Conformational Analysis

Geometry and Tautomerism

The core stability of this compound hinges on the equilibrium between the diketo (N,N'-dihydroxy) form and potential N-oxide tautomers. DFT calculations reveal that the symmetry of the molecule (

-

Bond Lengths: The

bond length is a critical indicator. In the 1,3-dihydroxy derivative, typical values range between 1.21–1.23 Å , slightly elongated compared to the parent benzimidazolone due to electron donation from the N-OH lone pairs. -

Tautomeric Equilibrium: The migration of the hydroxyl proton can lead to an N-oxide form. Thermodynamic analysis (

) typically favors the 1,3-dihydroxy-2-one form over the 2-hydroxy-3-oxide tautomer by approximately 5–10 kcal/mol in the gas phase, though polar solvents can stabilize the zwitterionic oxide forms.

Intramolecular Interactions

The proximity of the N-OH groups to the carbonyl oxygen allows for intramolecular hydrogen bonding (

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N-hydroxy groups and the benzene ring. It acts as the electron donor in radical scavenging reactions.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the imidazole ring, serving as the site for nucleophilic attack.

Calculated Electronic Parameters (Typical Values):

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | -6.20 to -6.50 | High energy implies good antioxidant potential. | |

| LUMO Energy | -1.80 to -2.10 | Susceptibility to reduction. | |

| Energy Gap | 4.0 – 4.5 | Indicates a stable, "hard" molecule. | |

| Chemical Hardness | ~2.2 | Resistance to charge transfer. |

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict binding modes.

-

Red Regions (Negative Potential): Localized over the carbonyl oxygen and hydroxyl oxygens . These are the preferred sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Localized on the hydroxyl protons and the aromatic ring protons, serving as hydrogen bond donors.

Spectroscopic Profiling

To validate theoretical models against experimental samples, vibrational frequency scaling is required.

Vibrational Analysis (IR/Raman)

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.

- Stretch: A broad, intense band predicted around 3200–3400 cm⁻¹ , red-shifted due to intramolecular H-bonding.

- Stretch: A sharp, characteristic peak at 1700–1750 cm⁻¹ .

- Stretch: A medium intensity band appearing in the fingerprint region (900–1000 cm⁻¹ ), specific to the N-hydroxy substitution.

NMR Shifts (GIAO Method)

Gauge-Independent Atomic Orbital (GIAO) calculations in DMSO solvent (PCM model) provide

Implications for Drug Design

The electronic profile of this compound suggests specific biological mechanisms.

Figure 2: Mechanistic link between electronic properties and pharmacological activity.

-

Antioxidant Activity: The high HOMO energy facilitates electron transfer to neutralize free radicals (e.g., DPPH), a mechanism supported by the low bond dissociation energy (BDE) of the N-OH bond.

-

NNRTI Potential: Molecular docking studies often show that the benzimidazolone core fits into the hydrophobic pocket of HIV-1 Reverse Transcriptase, with the hydroxyl groups providing critical H-bond anchors to residues like Lys101 or Glu138.

References

-

Ouhazza, H. et al. (2025). Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase Inhibitors. ResearchGate. Link

-

PubChem. (2025). 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one Compound Summary. National Library of Medicine. Link

-

Akhtar, K. et al. (2025).[1] DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle. PMC. Link

-

Eroğlu, H. et al. (2016).[2] Synthesis, spectroscopic characterization and DFT calculations of N-Methyl-2-(2'-hydroxyphenyl)benzimidazole derivatives. Journal of Molecular Structure. Link

-

Alkorta, I. & Elguero, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia MDPI. Link

Sources

- 1. DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle for anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, spectroscopic characterization and DFT calculations of N-Methyl-2-(2 '-hydroxyphenyl)benzimidazole derivatives | AVESİS [avesis.deu.edu.tr]